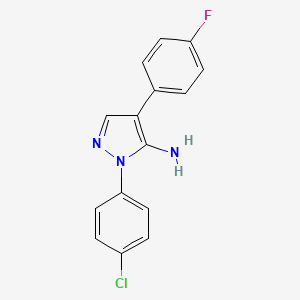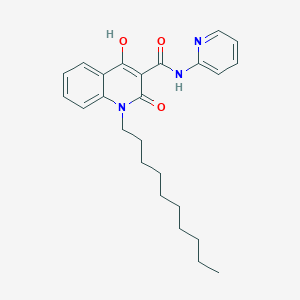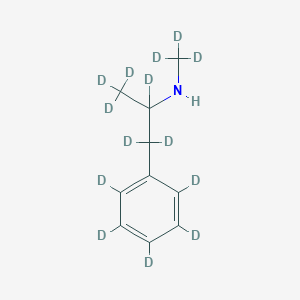![molecular formula C21H20N2O3 B12046999 N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)
N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dimetilfenil)-7-hidroxi-5-oxo-2,3-dihidro-1H,5H-pirido[3,2,1-IJ]quinolina-6-carboxamida es un compuesto orgánico complejo con una estructura única que incluye un núcleo de piridoquinolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,5-Dimetilfenil)-7-hidroxi-5-oxo-2,3-dihidro-1H,5H-pirido[3,2,1-IJ]quinolina-6-carboxamida típicamente involucra la reacción de derivados de éster etílico con anilinas correspondientes a temperaturas elevadas, a menudo alrededor de 140 °C, en presencia de una pequeña cantidad de dimetilformamida (DMF) . La reacción procede sin problemas y generalmente produce buenos resultados. La purificación a veces puede ser un desafío debido a la formación de complejos coloreados con cationes de metales pesados .
Métodos de producción industrial
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,5-Dimetilfenil)-7-hidroxi-5-oxo-2,3-dihidro-1H,5H-pirido[3,2,1-IJ]quinolina-6-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción típicamente involucra la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esto involucra la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esto involucra el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones pueden variar, pero a menudo involucran temperaturas controladas y solventes específicos para facilitar las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir derivados de quinolina con funcionalidades de oxígeno adicionales, mientras que la reducción podría producir compuestos más saturados.
Aplicaciones Científicas De Investigación
N-(2,5-Dimetilfenil)-7-hidroxi-5-oxo-2,3-dihidro-1H,5H-pirido[3,2,1-IJ]quinolina-6-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: La estructura del compuesto le permite interactuar con varios objetivos biológicos, lo que lo hace útil en estudios bioquímicos.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como catalizador en procesos químicos
Mecanismo De Acción
El mecanismo por el cual N-(2,5-Dimetilfenil)-7-hidroxi-5-oxo-2,3-dihidro-1H,5H-pirido[3,2,1-IJ]quinolina-6-carboxamida ejerce sus efectos involucra su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que lleva a cambios en los procesos celulares. Las vías exactas involucradas dependerían de la aplicación específica y el contexto biológico .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares incluyen:
- N-(2,3-Dimetilfenil)-6-hidroxi-4-oxo-1,2-dihidro-4H-pirrolo[3,2,1-IJ]quinolina-5-carboxamida
- N-(2,4-Dimetilfenil)-6-hidroxi-4-oxo-1,2-dihidro-4H-pirrolo[3,2,1-IJ]quinolina-5-carboxamida
- 6-Hidroxi-N-(4-metoxifenil)-4-oxo-1,2-dihidro-4H-pirrolo[3,2,1-IJ]quinolina-5-carboxamida
Singularidad
N-(2,5-Dimetilfenil)-7-hidroxi-5-oxo-2,3-dihidro-1H,5H-pirido[3,2,1-IJ]quinolina-6-carboxamida es única debido a su patrón de sustitución específico en el anillo fenilo y el grupo hidroxilo en el núcleo de quinolina. Estas características estructurales pueden influir en su reactividad e interacciones con objetivos biológicos, lo que la hace distinta de otros compuestos similares.
Propiedades
Fórmula molecular |
C21H20N2O3 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-12-8-9-13(2)16(11-12)22-20(25)17-19(24)15-7-3-5-14-6-4-10-23(18(14)15)21(17)26/h3,5,7-9,11,24H,4,6,10H2,1-2H3,(H,22,25) |
Clave InChI |
MARDNKHYMIHOJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)


